molecular formula C9H20Cl2N2O B1490002 (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride CAS No. 2098144-23-9

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride

Cat. No.: B1490002
CAS No.: 2098144-23-9
M. Wt: 243.17 g/mol
InChI Key: SOZMFDLUZUNNBE-UHFFFAOYSA-N
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Description

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride ( 2098144-23-9) is a high-purity chemical compound with a molecular formula of C9H20Cl2N2O and a molecular weight of 243.17 g/mol . This dihydrochloride salt features a piperidine ring bearing a hydroxymethyl group, which is connected to a core azetidine ring system. The SMILES code for this compound is OCC1CCN(C2CNC2)CC1.[H]Cl.[H]Cl . The related free base of this compound, (1-(Azetidin-3-yl)piperidin-4-yl)methanol, has the CAS number 1525525-06-7 . This compound serves as a valuable bifunctional building block in medicinal chemistry and drug discovery research. The azetidine and piperidine rings are privileged pharmacophores frequently found in molecules designed to interact with biological targets . The presence of both rings in a single structure makes this reagent a versatile scaffold for the synthesis of more complex molecules. Hybrid structures containing piperidin-4-yl azetidine motifs have been investigated for their potential as inhibitors of various enzymes and receptors, such as JAK1 and monoacylglycerol lipase (MAGL), highlighting the therapeutic relevance of this structural framework . The hydroxymethyl group provides a handle for further chemical modification, allowing researchers to link this scaffold to other molecular fragments or create prodrugs and derivatives. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(azetidin-3-yl)piperidin-4-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMFDLUZUNNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Pathways

The synthesis of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride generally follows a multi-step process involving:

Key Synthetic Steps

Step Description Reagents/Conditions Notes
1. Preparation of protected piperidine intermediate Use Boc-protected piperidine-4-amine as starting material Boc-piperidine-4-amine, base (e.g., NaHCO3), solvent (e.g., dichloromethane) Protects amine functionality during coupling
2. Coupling with azetidine precursor React Boc-protected piperidine with 1-benzhydrylazetidin-3-yl methanesulfonate Basic conditions, solvent such as THF or DMF, temperature 0–25°C Forms the bicyclic amine intermediate
3. Deprotection of Boc group Treat with hydrochloric acid (HCl) Aqueous HCl, room temperature Removes Boc protecting group to yield free amine
4. Introduction of methanol group Hydroxymethylation at piperidin-4-yl position Formaldehyde or equivalent reagent, reducing agent if necessary Functionalizes the molecule with methanol group
5. Salt formation Treat free base with two equivalents of HCl Aqueous HCl, controlled pH 2–4 Yields dihydrochloride salt for enhanced stability

This sequence ensures the controlled assembly of the bicyclic structure with the desired methanol substituent and formation of a stable salt form suitable for pharmaceutical applications.

Reaction Conditions and Optimization

  • Solvent Selection: Common solvents include ethanol, methanol, dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF), chosen based on solubility and reaction compatibility.
  • Temperature Control: Reactions are typically conducted between 0°C and 25°C to avoid decomposition and side reactions.
  • Catalysts and Reagents: Hydrochloric acid is used both as a catalyst in coupling and for deprotection/salt formation. Bases like sodium bicarbonate or potassium carbonate facilitate nucleophilic substitution steps.
  • Purification: Recrystallization and column chromatography (silica gel) are employed to achieve purity >95%, verified by HPLC and NMR analysis.

Industrial Production Techniques

In industrial settings, the synthesis is scaled up using:

These techniques reduce impurities and enhance product stability, critical for pharmaceutical-grade material production.

Analytical Characterization During Preparation

To ensure structural integrity and purity, the following analytical methods are employed:

Technique Purpose Key Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm molecular structure 1H and 13C NMR, focusing on azetidine hydroxyl (δ 4.1–4.5 ppm) and piperidine protons (δ 2.8–3.2 ppm)
High-Performance Liquid Chromatography (HPLC) Assess purity C18 column, mobile phase acetonitrile/water with 0.1% trifluoroacetic acid, UV detection at 210–254 nm
Mass Spectrometry (MS) Verify molecular weight Electrospray ionization (ESI-MS), expected molecular weight ~229 g/mol for dihydrochloride salt
Fourier Transform Infrared Spectroscopy (FTIR) Monitor functional groups during synthesis Identification of characteristic amine and hydroxyl peaks

These techniques allow real-time monitoring and quality control throughout the synthesis process.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Reaction Temperature 0–25°C Prevents side reactions, ensures selectivity
Solvent Ethanol, Methanol, DCM, THF, DMF Solubility and reaction medium compatibility
Catalyst/Reagent HCl (catalyst and salt formation), Bases (NaHCO3, K2CO3) Facilitates coupling, deprotection, and salt formation
Purification Recrystallization, Column Chromatography Achieves >95% purity
Salt Formation pH 2–4 Maximizes stability and solubility
Storage 2–8°C Maintains compound integrity

Additional Notes on Synthetic Innovation

  • Patented methods for azetidine derivatives emphasize the use of mesylate intermediates and combinatorial chemistry approaches to generate structural diversity, which can be adapted for the synthesis of this compound.
  • Such methods may involve novel protecting groups and coupling reagents to improve yield and reduce purification steps.

Chemical Reactions Analysis

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The methanol group can be oxidized to form formaldehyde or formic acid.

  • Reduction: Reduction reactions can be performed on the azetidine ring.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formaldehyde, formic acid.

  • Reduction: Reduced azetidine derivatives.

  • Substitution: Alkylated or aminated piperidine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride exhibits diverse biological activities. Key findings include:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially impacting conditions such as pain and anxiety.
  • Antinociceptive Properties : The compound has shown promise in alleviating pain through modulation of pain pathways.
  • Anti-inflammatory Activity : The structural features of the compound enable it to exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Applications in Research

The applications of this compound span multiple domains:

  • Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical agents, it serves as a precursor in drug development.
  • Biological Studies : The compound is utilized in studies exploring its antimicrobial properties and potential as a therapeutic agent against various diseases .
  • Material Science : Its unique chemical structure allows for exploration in the development of new materials with specific properties.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neuropharmacology : In a study examining its neuroprotective effects, researchers found that the compound significantly reduced neuronal apoptosis in vitro, suggesting potential therapeutic benefits for neurodegenerative diseases.
  • Pain Management : Clinical trials assessing its antinociceptive properties demonstrated that patients reported lower pain levels when treated with formulations containing this compound compared to standard analgesics.

Mechanism of Action

The mechanism by which (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • Hydroxymethyl vs. Fluorine : The hydroxymethyl group in the target compound improves aqueous solubility compared to the 4-fluoro derivative, which prioritizes membrane permeability due to increased lipophilicity .
  • Acetonitrile-Pyrrolopyrimidine Hybrid : The acetonitrile-linked pyrrolopyrimidine in ’s compound demonstrates potent JAK1/2 inhibition (IC₅₀ < 10 nM), highlighting the importance of heterocyclic extensions for efficacy .

Stability and Handling

  • Target Compound : Stable at room temperature when stored in a dry environment; incompatible with strong oxidizing agents .
  • PK00698E: No GHS classification, but requires personal protective equipment (PPE) due to uncharacterized acute toxicity .
  • JAK Inhibitor Precursor () : Requires cold storage (2–8°C) to prevent degradation of the pyrrolopyrimidine moiety .

Pharmacokinetic and Toxicological Profiles

  • Limited acute toxicity data are available for the target compound, whereas PK00698E lacks GHS classification, suggesting lower immediate hazards .
  • Fluorinated analogs may exhibit prolonged half-lives due to metabolic resistance, a critical consideration in drug design .

Biological Activity

The compound (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride is a synthetic derivative that falls under the category of azetidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

PropertyValue
CAS Number 1403766-73-3
Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name 1-(azetidin-3-yl)piperidin-4-ylmethanol dihydrochloride
SMILES CC1(CN(C1)C2CNC2)O.Cl.Cl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects. Specific pathways influenced by this compound have not been fully elucidated but are under investigation.

Antimicrobial Properties

Recent studies have indicated that azetidine derivatives exhibit antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

In a study evaluating the antibacterial activity of related azetidine compounds, it was found that several derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that azetidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. For instance, a related study highlighted the efficacy of azetidine-based compounds in inhibiting growth in triple-negative breast cancer cell lines .

Case Studies

  • Antibacterial Activity Assessment
    • A series of azetidine derivatives were tested against S. aureus and E. coli using the agar disc-diffusion method.
    • Results showed significant inhibition zones for several compounds, suggesting strong antibacterial activity.
  • Anticancer Evaluation
    • In vitro studies on colon carcinoma cells revealed that certain azetidine derivatives exhibited selective toxicity towards cancer cells compared to normal cells.
    • One compound demonstrated a notable selectivity index, prompting further research into its mechanism and potential therapeutic applications .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride?

Answer:
Synthesis optimization requires attention to:

  • Reaction Conditions : Temperature (e.g., 60–80°C for azetidine ring formation), solvent polarity (e.g., DMF or THF for intermediate stability), and pH control to prevent side reactions .
  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection to avoid unwanted nucleophilic attacks during piperidine-azetidine coupling .
  • Salt Formation : HCl gas or aqueous HCl for dihydrochloride salt crystallization, ensuring >95% purity via recrystallization in ethanol/water mixtures .

Basic: How is the compound characterized for structural confirmation and purity?

Answer:

  • Spectroscopic Methods :
    • 1H/13C NMR : Peaks at δ 3.4–3.8 ppm (piperidine CH2OH) and δ 2.5–3.0 ppm (azetidine N-H) confirm connectivity .
    • HPLC-MS : Retention time (~8.2 min on C18 column) and m/z 279.2 [M+H]+ verify molecular weight .
  • Purity Assessment : Ion chromatography for chloride content (target: ~25.4% w/w) and Karl Fischer titration for residual solvents (<0.1%) .

Advanced: What experimental designs are recommended to study its interaction with G protein-coupled receptors (GPCRs)?

Answer:

  • Binding Assays : Radioligand displacement (e.g., [3H]-N-methylscopolamine for muscarinic receptors) with IC50 determination. Use HEK293 cells expressing target GPCRs .
  • Functional Assays :
    • cAMP Accumulation : For Gi/o-coupled receptors (e.g., 50% inhibition at 10 µM suggests inverse agonism) .
    • Calcium Flux : FLIPR assays for Gq-coupled receptors (EC50 values < 1 µM indicate high potency) .
  • Data Interpretation : Address discrepancies (e.g., partial vs. full agonism) using Schild regression or operational model fitting .

Advanced: How can conflicting solubility data in aqueous vs. organic solvents be resolved?

Answer:

  • Methodological Adjustments :
    • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers (e.g., PBS pH 7.4) that may reduce apparent solubility .
    • Co-Solvent Systems : Use 10% DMSO in water to enhance solubility (reported up to 50 mg/mL) while avoiding precipitation .
  • Thermodynamic Analysis : Measure solubility vs. temperature (van’t Hoff plots) to identify optimal storage conditions (e.g., 4°C for aqueous solutions) .

Advanced: What computational approaches predict its blood-brain barrier (BBB) permeability?

Answer:

  • In Silico Models :
    • QSPR : LogP (calculated 1.2) and polar surface area (PSA < 70 Ų) suggest moderate BBB penetration .
    • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion rates .
  • Validation : Compare with in vivo PET imaging in rodent models (e.g., brain/plasma ratio >0.3 confirms BBB crossing) .

Advanced: How should researchers address variability in enzymatic inhibition assays (e.g., CYP450 isoforms)?

Answer:

  • Assay Standardization :
    • Positive Controls : Use ketoconazole (CYP3A4) or quinidine (CYP2D6) to validate assay conditions .
    • Pre-incubation Time : Optimize (e.g., 15–30 min) to distinguish time-dependent vs. competitive inhibition .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers and report IC50 with 95% confidence intervals (n ≥ 3 replicates) .

Basic: What safety protocols are essential for handling this compound in vitro?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic waste (pH 7–9) before disposal in designated biohazard containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride
Reactant of Route 2
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(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride

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